Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is an organic compound with the molecular formula C13H13N3O3S. This compound is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an azo group linked to a 4-amino-3-methylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt typically involves the diazotization of 4-amino-3-methylaniline followed by coupling with benzenesulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and filtration, is essential to obtain the monosodium salt form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like thionyl chloride and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Sulfonamides and sulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in different chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-amino-: Similar structure but lacks the azo group.
Benzenesulfonic acid, 4-methyl-: Contains a methyl group instead of the amino and azo groups.
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt: Similar structure with an additional methoxy group.
Uniqueness
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the amino and azo groups allows for versatile applications in various fields, making it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
68516-59-6 |
---|---|
Molekularformel |
C13H12N3NaO3S |
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
VLVWDCRLRGHEHJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.